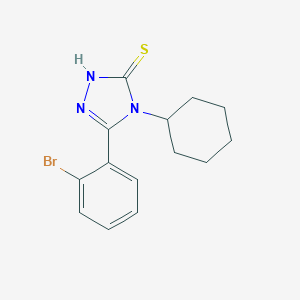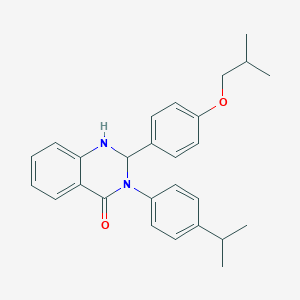![molecular formula C23H16N8O4 B388768 3-[1-{2-nitrobenzyl}-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B388768.png)
3-[1-{2-nitrobenzyl}-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-phenyl-1,2,5-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole) is a complex organic compound with the molecular formula C23H16N8O4 and a molecular weight of 468.4 g/mol This compound is characterized by its unique structure, which includes a triazene linkage and two oxadiazole rings
Vorbereitungsmethoden
The synthesis of 3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the triazene linkage: This step involves the reaction of a benzyl halide with a triazene precursor under basic conditions to form the triazene linkage.
Cyclization to form oxadiazole rings: The intermediate product from the first step is then subjected to cyclization reactions to form the oxadiazole rings. This step often requires the use of dehydrating agents and elevated temperatures to facilitate ring closure.
Analyse Chemischer Reaktionen
3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole) has several scientific research applications:
Materials Science: This compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Medicinal Chemistry:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Wirkmechanismus
The mechanism of action of 3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole) depends on its specific application. In materials science, its electronic properties are exploited to enhance the performance of devices. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole) can be compared with other compounds containing triazene linkages and oxadiazole rings. Similar compounds include:
3,3’-[(1E)-3-(3-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole): This compound has a similar structure but with a methyl group instead of a phenyl group.
3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole): This compound also has a similar structure but with a methyl group instead of a phenyl group.
Eigenschaften
Molekularformel |
C23H16N8O4 |
|---|---|
Molekulargewicht |
468.4g/mol |
IUPAC-Name |
N-[(2-nitrophenyl)methyl]-4-phenyl-N-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C23H16N8O4/c32-31(33)19-14-8-7-13-18(19)15-30(23-21(26-35-28-23)17-11-5-2-6-12-17)29-24-22-20(25-34-27-22)16-9-3-1-4-10-16/h1-14H,15H2 |
InChI-Schlüssel |
BFNJNMHKDDWXNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NON=C2N=NN(CC3=CC=CC=C3[N+](=O)[O-])C4=NON=C4C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NON=C2N=NN(CC3=CC=CC=C3[N+](=O)[O-])C4=NON=C4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B388686.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B388695.png)
![4-tert-butyl-N-{2-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B388696.png)

![3-[4-(BUTAN-2-YL)PHENYL]-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B388698.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B388699.png)
![methyl 4-[({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B388701.png)
![[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B388702.png)

![2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B388704.png)
![2-FLUORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B388705.png)

![N'-(4-ETHOXYPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE](/img/structure/B388707.png)
![3-hydroxy-3-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-oxoethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B388708.png)
